5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide
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Overview
Description
5-Bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of bromine and hydroxyl groups in this compound suggests potential reactivity and biological activity, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide typically involves the following steps:
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Bromination of Furan: : The initial step involves the bromination of furan to introduce the bromine atom at the desired position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
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Formation of the Carboxamide Group: : The next step involves the introduction of the carboxamide group. This can be done by reacting the brominated furan with an appropriate amine, such as 2-aminoethanol, under suitable conditions. The reaction is typically carried out in a solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at a controlled temperature.
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Hydroxylation: : The final step is the hydroxylation of the ethyl group attached to the furan ring. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : The compound can undergo reduction reactions, particularly at the carbonyl group if present. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
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Substitution: : The bromine atom in the compound can be substituted with other nucleophiles. For example, nucleophilic substitution with amines or thiols can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted furan derivatives
Scientific Research Applications
5-Bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
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Biology: : The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It can be used in assays to investigate its effects on various biological pathways.
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Medicine: : Due to its structural features, the compound is explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
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Industry: : In the industrial sector, it can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furancarboxamide: Lacks the hydroxyl and ethyl groups, making it less reactive.
N-(2-Furylmethyl)furan-2-carboxamide: Contains a different substitution pattern, affecting its reactivity and biological activity.
2-Bromo-N-(2-hydroxyethyl)furan-3-carboxamide: Similar but with different positioning of the bromine and hydroxyl groups.
Uniqueness
5-Bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological activity. The presence of both bromine and hydroxyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c12-10-2-1-9(17-10)11(15)13-5-8(14)7-3-4-16-6-7/h1-4,6,8,14H,5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGFSJMZUZOUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CNC(=O)C2=CC=C(O2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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